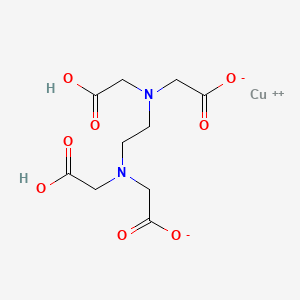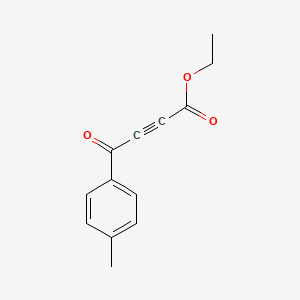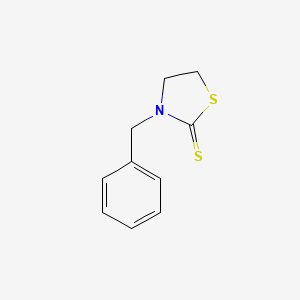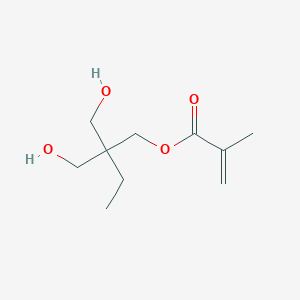
Copper ethylenediaminetetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper ethylenediaminetetraacetate is a coordination compound formed by the chelation of copper ions with ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper ethylenediaminetetraacetate can be synthesized by reacting copper(II) salts with ethylenediaminetetraacetic acid in an aqueous solution. The reaction typically involves mixing an aqueous solution of copper(II) sulfate with ethylenediaminetetraacetic acid at a controlled pH. The pH is adjusted using sodium hydroxide to ensure the complete dissolution of ethylenediaminetetraacetic acid and the formation of the copper complex .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where copper(II) salts and ethylenediaminetetraacetic acid are mixed under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the resulting solution is concentrated and crystallized to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Copper ethylenediaminetetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents, leading to the formation of copper(I) complexes.
Substitution: The ethylenediaminetetraacetate ligand can be substituted by other ligands in the presence of competing chelating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Competing chelating agents such as nitrilotriacetic acid can be used under acidic conditions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: New metal-ligand complexes with different chelating agents.
Scientific Research Applications
Copper ethylenediaminetetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent for the removal of metal ions from solutions.
Biology: Employed in studies involving metal ion transport and chelation therapy.
Medicine: Investigated for its potential use in treating heavy metal poisoning and as an antimicrobial agent.
Mechanism of Action
Copper ethylenediaminetetraacetate exerts its effects through the chelation of metal ions. The ethylenediaminetetraacetic acid ligand forms multiple bonds with the copper ion, creating a stable complex. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions. The compound’s ability to bind metal ions also makes it effective in removing heavy metals from biological systems and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Copper(II) bis(acetylacetonate): Another copper chelate used in chemical vapor deposition processes.
Copper(II) sodium ethylenediaminetetraacetate: Similar to copper ethylenediaminetetraacetate but with sodium ions in the complex.
Uniqueness
This compound is unique due to its high stability and ability to form strong complexes with a wide range of metal ions. This makes it particularly useful in applications requiring the sequestration of metal ions, such as in water treatment and chelation therapy .
Properties
CAS No. |
54453-03-1 |
|---|---|
Molecular Formula |
C10H12CuN2O8.2H C10H14CuN2O8 |
Molecular Weight |
353.77 g/mol |
IUPAC Name |
copper;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI Key |
BDXBEDXBWNPQNP-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
![1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one](/img/structure/B14173133.png)




![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)

![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
